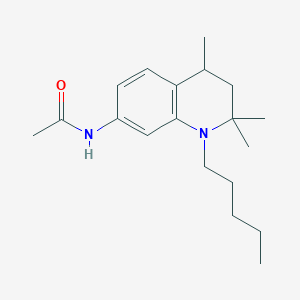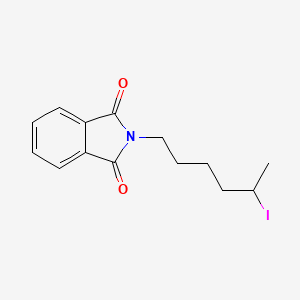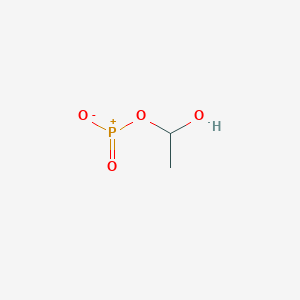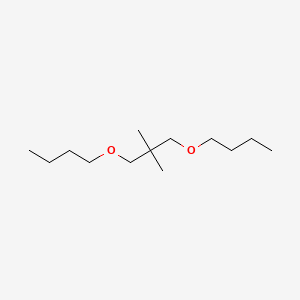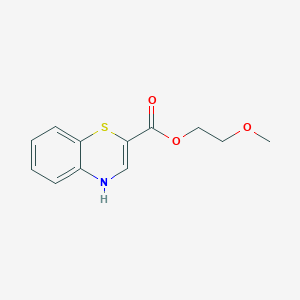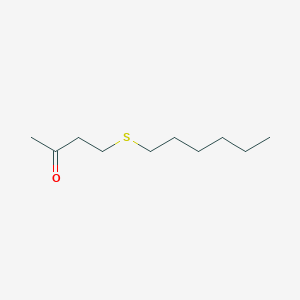
Octatriaconta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octatriaconta-1,3-diene: is a hydrocarbon compound characterized by the presence of two double bonds at the first and third positions of a 38-carbon chain. This compound belongs to the class of dienes, which are known for their unique reactivity and stereochemical properties due to the presence of multiple double bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octatriaconta-1,3-diene can be achieved through various methods, including:
Wittig Olefination: This method involves the reaction of an aldehyde with a phosphonium ylide to form the desired diene.
Cross-Coupling Reactions: These reactions involve the coupling of two different organic molecules to form a diene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as cobalt catalysts, can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octatriaconta-1,3-diene can undergo oxidation reactions to form various oxygenated products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, aldehydes, or carboxylic acids, while reduction typically produces alkanes.
Applications De Recherche Scientifique
Chemistry: Octatriaconta-1,3-diene serves as a valuable building block in organic synthesis, enabling the construction of complex molecules through reactions like cycloaddition and polymerization .
Biology and Medicine: Research has shown that dienes, including this compound, can exhibit biological activity and are used in the development of pharmaceuticals and bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties, such as enhanced stability and reactivity .
Mécanisme D'action
The mechanism of action of Octatriaconta-1,3-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as addition reactions, where the double bonds react with electrophiles or nucleophiles . The stability of the resulting intermediates, such as allylic carbocations, plays a crucial role in determining the reaction pathway and products .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple diene with four carbon atoms and two double bonds at the first and third positions.
1,3-Hexadiene: A six-carbon diene with similar reactivity and properties.
1,3-Octadiene: An eight-carbon diene with extended carbon chain length.
Uniqueness: Octatriaconta-1,3-diene is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter dienes.
Propriétés
Numéro CAS |
90216-89-0 |
|---|---|
Formule moléculaire |
C38H74 |
Poids moléculaire |
531.0 g/mol |
Nom IUPAC |
octatriaconta-1,3-diene |
InChI |
InChI=1S/C38H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-38H2,2H3 |
Clé InChI |
CRLXNQXDRFTYNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
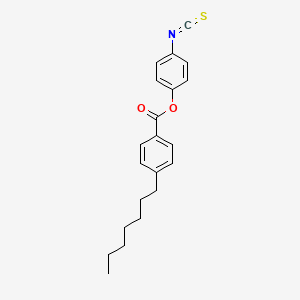
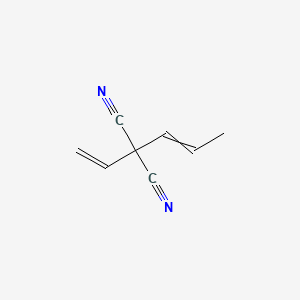
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
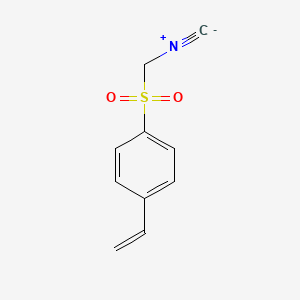
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate](/img/structure/B14359159.png)
